molecular formula C15H19Cl4N3OS B15151151 N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide

N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide

Cat. No.: B15151151
M. Wt: 431.2 g/mol
InChI Key: BPVNZUGEYRLHQH-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with hexanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt protein-protein interactions, leading to altered cellular functions. The exact pathways and targets can vary depending on the context of its use, such as in cancer cells or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide
  • N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

Uniqueness

N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and the presence of a carbamothioyl group make it particularly reactive and versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19Cl4N3OS

Molecular Weight

431.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C15H19Cl4N3OS/c1-2-3-4-8-12(23)21-13(15(17,18)19)22-14(24)20-11-7-5-6-10(16)9-11/h5-7,9,13H,2-4,8H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

BPVNZUGEYRLHQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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